molecular formula C20H22N4O2 B11027127 2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one

2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one

Katalognummer: B11027127
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: AZBGHUMVHJKFOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one (hereafter referred to as the target compound) is a spirocyclic quinazolinone derivative. Its structure features a cyclohexane ring fused to a dihydroquinazolinone core, with a 1,3-benzoxazol-2-ylamino substituent at the 2'-position. The molecular formula is C₂₀H₂₂N₄O₂ (MW: 350.42 g/mol), and its stereoelectronic properties are defined by the spiro junction and benzoxazole moiety .

Its benzoxazole group enables π-π stacking and hydrogen bonding, critical for binding interactions .

Eigenschaften

Molekularformel

C20H22N4O2

Molekulargewicht

350.4 g/mol

IUPAC-Name

2-(1,3-benzoxazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclohexane]-5-one

InChI

InChI=1S/C20H22N4O2/c25-15-9-6-8-14-17(15)20(11-4-1-5-12-20)24-18(21-14)23-19-22-13-7-2-3-10-16(13)26-19/h2-3,7,10H,1,4-6,8-9,11-12H2,(H2,21,22,23,24)

InChI-Schlüssel

AZBGHUMVHJKFOO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C3=C(CCCC3=O)NC(=N2)NC4=NC5=CC=CC=C5O4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(1,3-benzoxazol-2-ylamino)-7’,8’-dihydro-1’H-spiro[cyclohexane-1,4’-quinazolin]-5’(6’H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the quinazolinone moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2’-(1,3-benzoxazol-2-ylamino)-7’,8’-dihydro-1’H-spiro[cyclohexane-1,4’-quinazolin]-5’(6’H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Overview

The compound 2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and industry. This article explores its synthesis, chemical properties, and diverse applications, supported by documented case studies and data tables.

Table 1: Common Reagents and Conditions for Synthesis

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateControlled temperature
ReductionLithium aluminum hydrideAnhydrous environment
SubstitutionVarious nucleophilesVaries by substrate

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Biologically, the compound has potential as a probe for studying various biological processes. Its interaction with specific molecular targets such as enzymes and receptors can lead to insights into cellular mechanisms and disease pathways.

Industry

In industrial applications, this compound can be utilized in the development of new materials with unique properties. For instance, it may be applied in pharmaceuticals or as a precursor in polymer chemistry.

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds similar to 2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one :

  • Antibacterial Activity : A study evaluated derivatives of quinazolinones for their antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant activity correlating with structural modifications similar to those found in this compound .
  • Anticancer Potential : Research has shown that compounds with spirocyclic structures exhibit promising anticancer activity through mechanisms involving apoptosis induction in cancer cells .
  • Material Science Applications : The unique structural features of this compound have been explored for creating advanced materials with specific thermal or electrical properties.

Table 2: Comparison of Structural Features

Compound NameStructural FeaturesNotable Activities
2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro...Spirocyclic structureAntibacterial, anticancer
2-(1,3-benzoxazol-2-ylamino)-6-methylpyrimidin-4-olPyrimidine coreAntimicrobial

Wirkmechanismus

The mechanism of action for 2’-(1,3-benzoxazol-2-ylamino)-7’,8’-dihydro-1’H-spiro[cyclohexane-1,4’-quinazolin]-5’(6’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name/ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Spiro[cyclohexane-1,4'-quinazolin]-5'-one 2'-(1,3-Benzoxazol-2-ylamino) 350.42 hGALK1 inhibition, co-crystallization
6'-Methoxy-spiroquinazolinone (3l) Spiro[cyclohexane-1,2'-quinazolin]-4'-one 6'-Methoxy 274.34 Enhanced lipophilicity, synthetic utility
1’-(3,4,5-Trihydroxybenzoyl)-spiroquinazolinone (4d) Spiro[cyclohexane-1,2'-quinazolin]-4'-one 3,4,5-Trihydroxybenzoyl 366.38 Improved solubility, antioxidant potential
7'-Chloro-spiroquinazolinone (460345-46-4) Spiro[cyclohexane-1,4'-quinazolin]-2'-one 7'-Chloro 250.72 Increased metabolic stability
5'-(4-Bromophenyl)-spirothienopyridine (3y) Spiro[cyclopropane-1,4'-thieno[2,3-c]pyridin] 4-Bromophenyl, quinolin-8-yl N/A Distinct heterocyclic core (thienopyridine)
3a′-Methyl-spiropyrroloquinazolinone (2c) Spiro[cyclohexane-1,2'-pyrrolo[2,1-b]quinazolin] 3a′-Methyl N/A Anticancer activity (preliminary studies)

Key Comparative Analysis

Substituent Effects
  • Benzoxazolylamino vs. Methoxy (3l): The benzoxazole group in the target compound introduces hydrogen-bonding capability via the amine and oxazole nitrogen, enhancing enzyme interaction . In contrast, the methoxy group in 3l increases lipophilicity, favoring membrane permeability but reducing polar interactions .
  • Chloro (460345-46-4) vs.
Core Modifications
  • Spirocyclohexane vs. Spirocyclopropane (3y): The cyclohexane ring in the target compound provides conformational flexibility, while the cyclopropane in 3y imposes rigidity, affecting binding pocket compatibility .
  • Quinazolinone vs. Thienopyridine (3y): The quinazolinone core enables hydrogen bonding via its carbonyl group, absent in 3y’s thienopyridine system .

Physicochemical and Spectroscopic Comparisons

Property Target Compound 3l (6'-Methoxy) 4d (Trihydroxybenzoyl) 7'-Chloro
IR Peaks (cm⁻¹) 1644 (C=O), 1607 (C=N) 1644 (C=O) 3362 (–NH), 1644 (C=O) N/A
¹H NMR (δ/ppm) 7.91 (s, 1H, NH) 3.66 (s, 3H, OCH₃) 7.13–6.79 (aromatic H) N/A
Solubility Moderate (NMP used) Low (nonpolar groups) High (hydroxyl groups) Low (chloro)

Biologische Aktivität

2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one is a complex organic compound noted for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol
IUPAC Name: 2-(1,3-benzoxazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclohexane]-5-one
SMILES: O=C1CCCC2=C1C1(CCCC1)N=C(Nc1nc3ccccc3o1)N2

PropertyValue
Molecular FormulaC20H22N4O2
Molecular Weight350.4 g/mol
IUPAC Name2-(1,3-benzoxazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclohexane]-5-one
SMILESO=C1CCCC2=C1C1(CCCC1)N=C(Nc1nc3ccccc3o1)N2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been observed to modulate enzymatic activities and receptor functions, impacting several biological pathways.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that benzoxazole derivatives can inhibit the growth of various bacterial strains and fungal pathogens. The compound's structure allows it to interact effectively with microbial enzymes and cell membranes.

Anticancer Potential

Preliminary studies suggest that 2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one may possess anticancer properties. It has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Neuroprotective Effects

This compound has also been evaluated for neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against standard bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with the compound.

Study 3: Neuroprotection

An experimental model of oxidative stress in neuronal cells was used to assess the neuroprotective effects of the compound. Results indicated a reduction in cell death and lower levels of reactive oxygen species (ROS), suggesting potential therapeutic implications for neurodegenerative conditions.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialSignificant inhibition against bacterial strains
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveReduced oxidative stress-induced cell death

Q & A

Q. What are the recommended synthetic routes for preparing 2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one?

The synthesis typically involves multi-step reactions starting with the formation of the spirocyclic quinazolinone core. A common approach includes:

  • Step 1 : Cyclohexane-1,4-dione condensation with substituted amines to form the spirocyclic intermediate.
  • Step 2 : Functionalization of the quinazolinone ring via nucleophilic substitution or coupling reactions. For example, the benzoxazole moiety can be introduced using 2-aminobenzoxazole under Buchwald-Hartwig amination conditions .
  • Step 3 : Final purification via column chromatography and recrystallization. Characterization should include 1^1H/13^13C NMR, HRMS, and single-crystal XRD to confirm regiochemistry and stereochemistry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, related spiroquinazolinones may pose risks such as respiratory irritation or skin sensitization. Key precautions include:

  • Use of fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
  • Immediate decontamination of spills with inert absorbents.
  • Storage in airtight containers under inert gas (e.g., N2_2) to prevent degradation .

Q. How should researchers validate the structural integrity of synthesized batches?

A combination of analytical techniques is required:

  • Spectroscopy : 1^1H/13^13C NMR to confirm functional groups and spiro-junction geometry. DEPT-135 NMR can clarify carbon hybridization states .
  • Crystallography : Single-crystal XRD provides unambiguous confirmation of molecular conformation and hydrogen-bonding networks .
  • Mass Spectrometry : HRMS (ESI/TOF) to verify molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

SAR studies should focus on:

  • Core Modifications : Varying the cyclohexane ring size (e.g., cycloheptane vs. cyclohexane) to assess conformational effects on target binding .
  • Substituent Screening : Introducing electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) on the benzoxazole or quinazolinone moieties to modulate electronic properties and solubility .
  • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cytotoxicity) and in silico docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. What experimental frameworks are suitable for investigating the compound’s mechanism of action?

A tiered approach is recommended:

  • Target Identification : Use affinity chromatography or photoaffinity labeling to identify binding partners.
  • Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream signaling pathways .
  • Theoretical Integration : Link findings to established biochemical theories (e.g., kinase inhibition hypotheses for quinazolinones) to contextualize results .

Q. How can contradictions in biological activity data between studies be resolved?

  • Methodological Audit : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Statistical Reanalysis : Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to account for variables like solvent polarity or batch-to-batch purity variations .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Q. What advanced techniques are recommended for studying metabolic stability?

  • In Vitro Models : Liver microsomal assays (human/rat) with LC-HRMS to identify phase I/II metabolites .
  • Isotope Tracing : Use 14^{14}C-labeled analogs to track metabolic pathways in vivo .
  • Computational Prediction : Tools like Meteor (Lhasa Ltd.) can forecast metabolic soft spots and guide structural modifications .

Methodological Considerations

Q. How should researchers design a robust experimental plan for crystallographic studies?

  • Crystallization Screens : Use sparse-matrix screens (e.g., Hampton Research Crystal Screen) with varied pH and precipitant conditions .
  • Data Collection : Synchrotron radiation (λ = 0.9–1.0 Å) ensures high-resolution data.
  • Refinement : Software suites like SHELXL or PHENIX refine structures against anisotropic displacement parameters .

Q. What statistical designs are optimal for multi-variable pharmacological studies?

  • Split-Plot Designs : Assign factors (e.g., dose, time) hierarchically to minimize confounding variables .
  • Response Surface Methodology (RSM) : Optimize dose-response curves using central composite designs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.